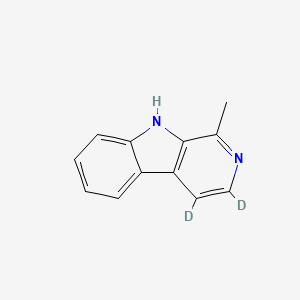
Harmane-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Harmane-d2 is a deuterium-labeled derivative of harmane, a β-carboline alkaloid. Harmane is a naturally occurring compound found in various plants, foods, and tobacco smoke. It is known for its neurotoxic properties and its ability to interact with several biological targets, making it a compound of interest in scientific research .
準備方法
Synthetic Routes and Reaction Conditions: Harmane-d2 can be synthesized through the deuteration of harmane. The process involves the incorporation of deuterium atoms into the harmane molecule. One common method for synthesizing harmane and its derivatives is the thermolysis of substituted 4-aryl-3-azidopyridines . Another method involves the Pictet-Spengler reaction using tryptophan derivatives and oxidation with potassium dichromate in a sequential one-pot synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The specific conditions and reagents used in industrial settings may vary, but they generally follow the principles of deuterium exchange reactions.
化学反応の分析
Types of Reactions: Harmane-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmine and other derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in the β-carboline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Harmine-d2 and other oxidized derivatives.
Reduction: Tetrahydrothis compound.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
Harmane-d2 is used in various scientific research applications, including:
作用機序
Harmane-d2 exerts its effects primarily through the inhibition of monoamine oxidase A (MAO-A). This inhibition leads to increased levels of monoamines, such as dopamine and serotonin, in the brain. This compound also interacts with imidazoline receptors, contributing to its neurotoxic and psychotropic effects . The compound’s ability to intercalate with DNA and inhibit tyrosine kinase DYRK1A further highlights its diverse biological activities .
類似化合物との比較
Harmane: The parent compound of harmane-d2, known for its neurotoxic and psychotropic properties.
Harmaline: Another β-carboline alkaloid with hallucinogenic properties and MAO-A inhibitory effects.
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of harmane and its derivatives in biological systems .
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
3,4-dideuterio-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6D,7D |
InChIキー |
PSFDQSOCUJVVGF-QFIQSOQBSA-N |
異性体SMILES |
[2H]C1=C(N=C(C2=C1C3=CC=CC=C3N2)C)[2H] |
正規SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


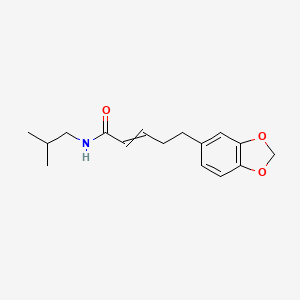
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
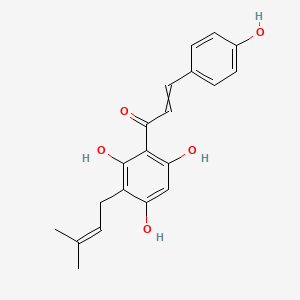
![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)

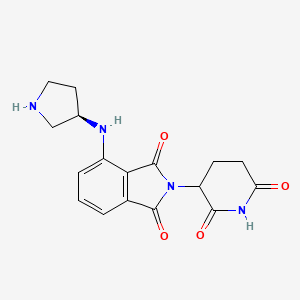
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
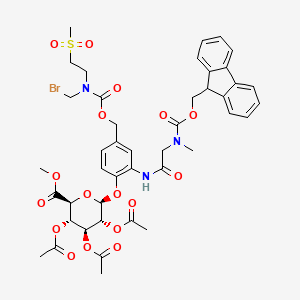
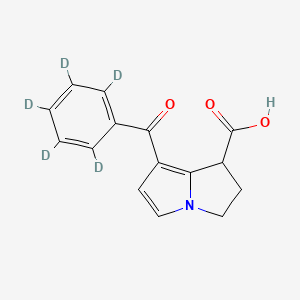

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
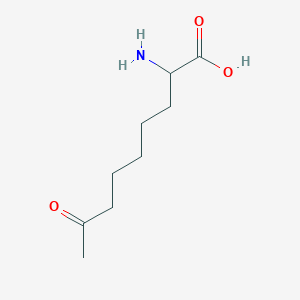
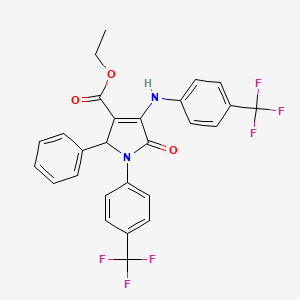
![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
